molecular formula C15H14O B1367408 2-(3-Methylphenyl)acetophenone CAS No. 34403-03-7

2-(3-Methylphenyl)acetophenone

Cat. No.: B1367408
CAS No.: 34403-03-7
M. Wt: 210.27 g/mol
InChI Key: PZOYACBZHZVGRS-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)acetophenone is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the meta position. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

2-(3-Methylphenyl)acetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, resins, and polymers due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)acetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 2-(3-Methylphenyl)ethanol.

    Substitution: 3-Methyl-4-nitroacetophenone (nitration); 3-Methyl-4-bromoacetophenone (halogenation).

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound without the methyl substitution.

    3-Methylacetophenone: A similar compound with the methyl group directly attached to the acetophenone structure.

    4-Methylacetophenone: Another isomer with the methyl group at the para position.

Uniqueness

2-(3-Methylphenyl)acetophenone is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to its isomers.

Properties

IUPAC Name

2-(3-methylphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOYACBZHZVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524756
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34403-03-7
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under N2, to a mixture of N-methoxy-N-methyl-2-m-tolylacetamide (500 mg, 2.6 mmol) in anhydrous THF was added phenylmagnesium bromide (6.5 mL, 6.5 mmol) at −78° C., and the mixture was stirred for 3 hours. When TLC indicated that the starting material was consumed, the reaction mixture was diluted with EtOAc, washed with water and brine, concentrated, and purified by column chromatography (PE:EtOAc=30:1) to give Intermediate 4 (460 mg, yield 84.6%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
84.6%

Synthesis routes and methods II

Procedure details

A solution of benzonitrile (58.5 g) in anhydrous ether (150 ml) is added dropwise with stirring to Grignard reagent which is prepared from magneisum turnings (14.6 g), a small amount of iodine and m-methylbenzylbromide (100 g) in anhydrous ether (800 ml) at moisture-free atmosphere. The mixture is refluxed for 6 hours. The reaction mixture is decomposed by adding water thereto, and the ether layer is separated and distilled to remove the solvent. The residue is mixed with 10% hydrochloric acid and the mixture is refluxed for 1.5 hours. After cooling, the mixture is extracted with ether. The ether layer is dried over anhydrus sodium sulfate and the solvent is distilled off to give crude m-methylbenzyl phenyl ketone (82 g).
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
turnings
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
800 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of benzonitrile (58.5 g) in anhydrous ether (150 ml) is added dropwise with stirring to Grignard reagent which is prepared from magnesium turnings (14.6 g), a small amount of iodine and m-methylbenzylbromide (100 g) in anhydrous ether (800 ml) at moisture-free atmosphere. The mixture is refluxed for 6 hours. The reaction mixture is decomposed by adding water thereto, and the ether layer is separated and distilled to remove the solvent. The residue is mixed with 10% hydrochloric acid and the mixture is refluxed for 1.5 hours. After cooling, the mixture is extracted with ether. The ether layer is dried over anhydrous sodium sulfate and the solvent is distilled off to give crude m-methylbenzyl phenyl ketone (82 g).
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
reactant
Reaction Step Six
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Quantity
0 (± 1) mol
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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